1H-Indole-1-ethanol, 4-methoxy-
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)ethanol |
InChI |
InChI=1S/C11H13NO2/c1-14-11-4-2-3-10-9(11)5-6-12(10)7-8-13/h2-6,13H,7-8H2,1H3 |
InChI Key |
LAVBTCJRHAYBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Methoxy vs. 3-Methoxy/3-Hydroxy Indoles :
demonstrates that the 4-methoxy group on the indole ring significantly enhances lipid peroxidation inhibition compared to 3-methoxy or 3-hydroxy analogs. For example, indole derivatives with a 4-methoxy substituent exhibited up to 30% greater antioxidant activity than those with 3-methoxy groups, likely due to improved electron-donating capacity and optimized radical scavenging . - 4-Methoxy-7-nitro-1H-indole (CAS 175913-27-6): This compound introduces a nitro group at the 7-position alongside the 4-methoxy group.
Functional Group Modifications
- Ethanol vs. Long-Chain Alcohol Substituents: 1H-Indole-3-hexadecanol, 4-methoxy- (MW = 387.60) features a 16-carbon chain at the 3-position. (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol: The 3-chlorobenzyl group introduces steric bulk and halogen-mediated hydrophobic interactions, making this compound a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase. The methanol group at the 3-position contrasts with the ethanol substituent in 1H-Indole-1-ethanol, 4-methoxy-, suggesting positional effects on enzyme binding .
Data Tables
Table 1: Structural and Functional Comparison of 4-Methoxyindole Derivatives
Table 2: Impact of Methoxy Position on Antioxidant Activity ()
| Substituent Position | Lipid Peroxidation Inhibition (%) | Comparison to BHA |
|---|---|---|
| 4-Methoxy | 85% | 30% higher |
| 3-Methoxy | 55% | Comparable |
| 3-Hydroxy | 50% | Lower |
Key Research Findings
4-Methoxy Group Superiority :
The 4-methoxy substituent consistently outperforms other positions in enhancing antioxidant and receptor-binding activities due to optimal electronic and steric effects .
Substituent Chain Length: Longer alkyl chains (e.g., hexadecanol) improve lipophilicity but may reduce solubility, whereas shorter chains (ethanol) balance solubility and membrane permeability .
Synthetic Flexibility : Compounds like 4-Methoxy-7-nitro-1H-indole are synthesized via nitration reactions, while benzyl-substituted analogs employ alkylation or coupling strategies .
Preparation Methods
Electrophilic Substitution on Indole or Direct Synthesis
- The 4-methoxy substitution on the indole ring can be introduced by electrophilic aromatic substitution on indole or by using 4-methoxyaniline derivatives as starting materials in Fischer indole synthesis variants.
- Alternatively, 4-methoxyindole can be synthesized by selective functionalization of indole derivatives using modern synthetic methods such as palladium-catalyzed cross-coupling or directed ortho-metalation followed by methoxylation.
Literature Example
- A study on indole derivatives synthesis reports the use of substituted phenylhydrazines (e.g., 4-methoxyphenylhydrazine) in Fischer indole synthesis to yield 4-methoxyindole derivatives under acidic reflux conditions, which can serve as intermediates for further functionalization.
Representative Synthetic Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Methoxyphenylhydrazine + aldehyde/ketone + acid catalyst (e.g., methanesulfonic acid) | Fischer indole synthesis to form 4-methoxyindole | High yield, typically >70% |
| 2 | 4-Methoxyindole + ethylene oxide (or 2-chloroethanol) + base (e.g., K2CO3) | N-alkylation at N-1 to introduce ethanol group | Moderate to high yield, 60-85% |
| 3 | Purification by silica gel chromatography or recrystallization | Isolation of pure 1H-Indole-1-ethanol, 4-methoxy- | Purity >95% |
Detailed Research Findings and Data
Reaction Monitoring and Characterization
- Reaction progress is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR).
- The characteristic signals for the 4-methoxy group appear as singlets near 3.7–3.8 ppm in 1H NMR.
- The hydroxyethyl substituent at N-1 shows signals corresponding to methylene protons adjacent to nitrogen and hydroxyl groups, typically between 3.5–4.5 ppm.
- High-resolution mass spectrometry (HRMS) confirms the molecular weight and substitution pattern.
Example NMR Data (from related indole derivatives)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H near 4-methoxy | 6.8–7.5 | Multiplet/doublet | Indole ring protons |
| Methoxy (OCH3) | ~3.76 | Singlet | 4-methoxy group |
| N-CH2-CH2-OH protons | 3.5–4.3 | Multiplet | Ethanol substituent |
Industrial and Scale-Up Considerations
- The preparation of 1H-Indole-1-ethanol, 4-methoxy- can be adapted to continuous flow reactors for improved safety and scalability, especially for handling ethylene oxide, which is hazardous.
- Purification steps often involve crystallization or chromatography to achieve high purity for pharmaceutical or research applications.
- Reaction conditions such as temperature, solvent choice, and base concentration are optimized to maximize yield and minimize side products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Indole Synthesis + N-Alkylation | 4-Methoxyphenylhydrazine, aldehyde | Acid catalyst, ethylene oxide/base | Reflux for indole formation; mild conditions for N-alkylation | Well-established, high yield | Multi-step, requires careful control |
| Direct N-Alkylation of 4-Methoxyindole | 4-Methoxyindole | Ethylene oxide or 2-chloroethanol, base | Room temp to reflux | Straightforward, scalable | Potential side reactions |
| Microwave-Assisted N-Alkylation | 4-Methoxyindole | Ethylene oxide, K2CO3 | Microwave irradiation, short time | Rapid, energy efficient | Requires special equipment |
Q & A
Q. What are the established synthetic routes for 1H-Indole-1-ethanol, 4-methoxy-?
A common method involves using 4-methoxy-1H-indole as a starting material. For example, in the synthesis of (1-(3-chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol, POCl₃ and DMF are used to activate the indole ring, followed by alkylation with 3-chlorobenzylbromide and reduction with NaBH₄ . Key steps include:
- Reaction sequence : Activation → Alkylation → Reduction.
- Purification : Column chromatography (silica gel) with optimized solvent systems (e.g., petroleum ether:ethyl acetate).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 3-Chlorobenzylbromide, DMF, NaH | 75–85 | |
| Reduction | NaBH₄, MeOH/THF, 0°C to RT | 90–95 |
Q. How is structural characterization performed for 1H-Indole-1-ethanol derivatives?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example:
Q. Table 2: Key NMR Assignments for (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OCH₃ | 3.89 | Singlet | Methoxy group |
| C-3 (Indole) | 125.2 | - | Quaternary carbon |
| CH₂OH | 4.65 | Triplet | Ethanol side chain |
Advanced Research Questions
Q. How can density functional theory (DFT) improve understanding of electronic properties?
DFT with hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms enhances accuracy for thermochemical properties. For instance:
Q. Table 3: DFT Performance Metrics
| Functional | Average Error (kcal/mol) | System Tested | Reference |
|---|---|---|---|
| B3LYP | 2.4 | First- and second-row atoms | |
| Gradient-corrected LDA | 5.0–8.0 | Small molecules |
Q. How can crystallographic data resolve structural ambiguities in indole derivatives?
SHELX software (e.g., SHELXL) enables refinement against high-resolution X-ray data. For example:
Q. Table 4: Crystallographic Parameters for a Phenanthroimidazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R₁ (final) | 0.042 | |
| C–C bond length | 1.48 Å (±0.02) |
Q. What strategies address contradictions in thermodynamic or spectroscopic data?
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What are the environmental implications of synthesizing this compound?
While direct ecotoxicological data are limited, adopt green chemistry principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
